physicochemical properties of 3-Cyclopropyl-3-methylbutanoyl chloride
physicochemical properties of 3-Cyclopropyl-3-methylbutanoyl chloride
This guide details the physicochemical properties, synthesis, and handling of 3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0), a specialized aliphatic acid chloride used as a high-value building block in modern drug discovery.
Compound Identity & Strategic Relevance
3-Cyclopropyl-3-methylbutanoyl chloride is a reactive acylating agent characterized by a sterically demanding, lipophilic tail. In medicinal chemistry, this motif (the 3-cyclopropyl-3-methylbutyl group) is increasingly utilized to modulate the physicochemical profile of drug candidates.
The geminal substitution (methyl and cyclopropyl) at the
-
Metabolic Stability: The steric bulk hinders enzymatic access (e.g., by Cytochrome P450s) to the adjacent methylene groups, extending the half-life of the resulting amide or ester.
-
Lipophilicity Modulation: The cyclopropyl group adds lipophilicity and rigidity without the excessive molecular weight penalty of a cyclohexyl or phenyl group, optimizing the
character of the molecule (Fsp3).
Key Applications:
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Targeted Protein Degradation (TPD): Used to synthesize linkers or hydrophobic anchors in Molecular Glues and PROTACs (e.g., Cereblon modulators).
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Antivirals: Intermediate in the synthesis of HIV protease inhibitors and capsid binders.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 3-Cyclopropyl-3-methylbutanoyl chloride |
| CAS Number | 1021939-07-0 |
| Molecular Formula | C |
| SMILES | CC(C)(CC(=O)Cl)C1CC1 |
| Molecular Weight | 160.64 g/mol |
| Structure Class | Aliphatic Acid Chloride |
Physicochemical Properties
Note: Due to the hydrolytic instability of acid chlorides, experimental values are often derived from the corresponding methyl ester or predicted based on structural analogs (e.g., isovaleryl chloride).
| Property | Value / Range | Context & Notes |
| Physical State | Liquid | Colorless to pale yellow; acrid odor (HCl). |
| Boiling Point | ~195–205 °C (760 mmHg)~90–100 °C (15 mmHg) | Estimated based on C8 chain length and polarity. Usually purified via vacuum distillation to prevent thermal decomposition. |
| Density | 1.02 ± 0.05 g/cm³ | Estimated. Denser than corresponding alkane due to -COCl group. |
| Solubility | Reacts with water/alcohols.Soluble in CH | Critical: Must be handled in anhydrous solvents. |
| Vapor Pressure | Low at RT | Volatile enough to cause respiratory irritation; handle in fume hood. |
| Flash Point | > 80 °C | Combustible liquid (Class IIIA). |
Synthesis & Manufacturing Logic
The industrial preparation of 3-Cyclopropyl-3-methylbutanoyl chloride typically proceeds via the activation of its precursor, 3-cyclopropyl-3-methylbutanoic acid (CAS 1021939-05-8).
Synthetic Route
The transformation utilizes a chlorinating agent—most commonly Thionyl Chloride (SOCl
-
Reagent Choice:
-
Thionyl Chloride: Preferred for large-scale batches due to cost. Byproducts (SO
, HCl) are gaseous and easily removed. -
Oxalyl Chloride: Preferred for small-scale, high-purity medicinal chemistry needs. Used with catalytic DMF; allows reaction at lower temperatures (0°C to RT), minimizing thermal degradation of the cyclopropyl ring.
-
Reaction Mechanism & Pathway
The reaction follows a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the chlorinating agent to form a reactive intermediate (e.g., chlorosulfite), which is then displaced by chloride ion.
Caption: Conversion of the carboxylic acid precursor to the acid chloride using Oxalyl Chloride/DMF. The pathway emphasizes the release of gaseous byproducts, driving the equilibrium forward.
Experimental Protocol: Preparation (SOP)
This protocol describes the conversion of 3-cyclopropyl-3-methylbutanoic acid to the acid chloride on a 10g scale. It is designed to ensure complete conversion while preserving the cyclopropyl moiety.
Reagents
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Precursor: 3-Cyclopropyl-3-methylbutanoic acid (10.0 g, 70.3 mmol).
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Reagent: Oxalyl chloride (10.7 g, 7.2 mL, 84.4 mmol, 1.2 eq).
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Catalyst: N,N-Dimethylformamide (DMF) (0.1 mL, catalytic).
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Solvent: Dichloromethane (DCM), anhydrous (50 mL).
Procedure
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (N
) or Argon. -
Dissolution: Charge the RBF with the acid precursor and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Activation: Add the catalytic amount of DMF. Note: Vigorous bubbling may occur upon subsequent reagent addition.
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Addition: Add Oxalyl chloride dropwise via the addition funnel over 30 minutes. Maintain internal temperature < 5 °C.
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Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.
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Monitoring: Aliquot 50 µL into MeOH. Analyze by TLC or GC-MS (looking for the methyl ester peak, MW ~156). Disappearance of the acid confirms completion.
-
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Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) at < 40 °C to remove solvent and excess oxalyl chloride.
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Purification (Optional): If high purity is required, the residue can be distilled under high vacuum (0.1 mmHg). For most applications, the crude oil is sufficiently pure (>95%) for the next step.
Handling, Safety & Storage
Acid chlorides are corrosive and lachrymators . They react violently with water to release Hydrogen Chloride (HCl) gas.
Hydrolysis Hazard
The primary degradation pathway is hydrolysis. The cyclopropyl group is relatively stable, but the acyl chloride moiety is highly susceptible to moisture.
Caption: Hydrolysis mechanism. Contact with atmospheric moisture degrades the reagent back to the parent acid and corrosive HCl gas.
Storage Protocol
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Atmosphere: Store strictly under inert gas (Argon preferred over Nitrogen due to density).
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Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals.
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Temperature: Refrigerate (2–8 °C) to minimize thermal decomposition and vapor pressure build-up.
Quality Control & Analytics
Direct analysis of acid chlorides is difficult due to their reactivity on columns. The standard industry practice is derivatization .
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GC-MS (Derivatized):
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Method: Quench a small sample (~10 mg) in 1 mL of anhydrous Methanol.
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Target: Methyl 3-cyclopropyl-3-methylbutanoate.
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Interpretation: A single sharp peak indicates purity. Presence of broad tailing peaks usually indicates hydrolysis (free acid).
-
-
H-NMR (CDCl
):-
Cyclopropyl Protons: Distinctive multiplet signals upfield (0.3 – 0.6 ppm).
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Alpha-Methylene: The -CH
- adjacent to the carbonyl will shift slightly downfield compared to the acid precursor due to the electron-withdrawing Cl.
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References
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Monte Rosa Therapeutics. (2024). Compounds that mediate protein degradation and methods of use thereof. WO2024092039A1.[1] Link
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Gilead Sciences, Inc. (2019). 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as HIV protease inhibitors. WO2019075291A1. Link
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PubChem. (n.d.). 3-Cyclopropyl-3-methylbutanoyl chloride (CID 119056845).[2] National Library of Medicine.[2] Link
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Sigma-Aldrich. (n.d.). Safety Data Sheet: Acid Chlorides. Link
